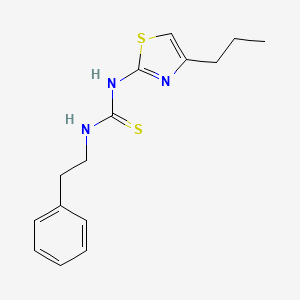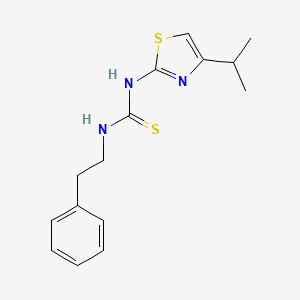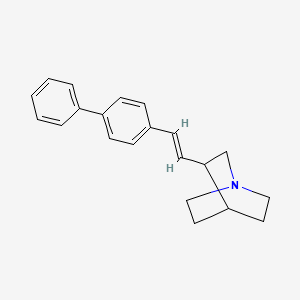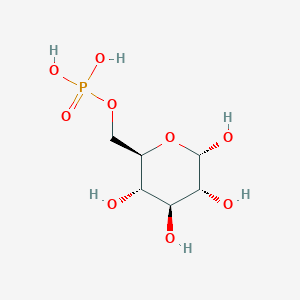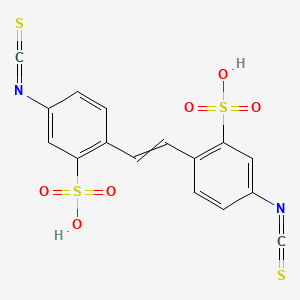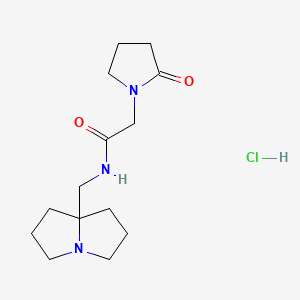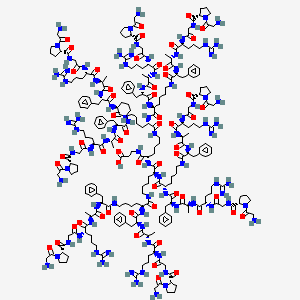
Unii-HK8F6AX7X5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E 3620 is a potent antagonist of the 5-hydroxytryptamine type 3 receptor. This compound is primarily used in scientific research to study dyskinesia and gastrointestinal motility disorders . The chemical structure of E 3620 includes a molecular formula of C({20})H({27})Cl({2})N({3})O(_{2}) and a molecular weight of 412.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E 3620 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for E 3620 are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically achieving a purity of 98.88% .
Chemical Reactions Analysis
Types of Reactions
E 3620 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving E 3620 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of E 3620 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
E 3620 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine type 3 receptor antagonists.
Biology: Employed in research on neurotransmitter receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating dyskinesia and gastrointestinal motility disorders.
Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine type 3 receptor
Mechanism of Action
E 3620 exerts its effects by binding to and inhibiting the 5-hydroxytryptamine type 3 receptor. This receptor is involved in the transmission of signals in the nervous system. By blocking this receptor, E 3620 can modulate neurotransmitter release and influence various physiological processes, such as gastrointestinal motility and motor control .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E 3620 include other 5-hydroxytryptamine type 3 receptor antagonists, such as:
- Granisetron
- Ondansetron
- Tropisetron
Uniqueness
E 3620 is unique due to its high potency and selectivity for the 5-hydroxytryptamine type 3 receptor. This makes it a valuable tool in scientific research for studying the specific effects of 5-hydroxytryptamine type 3 receptor antagonism .
Properties
CAS No. |
151213-86-4 |
|---|---|
Molecular Formula |
C20H27Cl2N3O2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-[(2S)-pent-3-yn-2-yl]oxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26ClN3O2.ClH/c1-4-5-12(2)26-19-11-18(22)17(21)10-16(19)20(25)23-13-8-14-6-7-15(9-13)24(14)3;/h10-15H,6-9,22H2,1-3H3,(H,23,25);1H/t12-,13?,14-,15+;/m0./s1 |
InChI Key |
GMHMNKHDLXRRGF-LZMJSSQSSA-N |
Isomeric SMILES |
CC#C[C@H](C)OC1=CC(=C(C=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3C)Cl)N.Cl |
Canonical SMILES |
CC#CC(C)OC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3C)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






